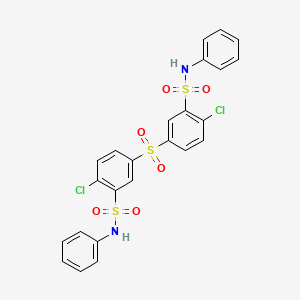
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one, also known as BFT, is a thiazolidinone derivative that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied in detail.
Mécanisme D'action
The mechanism of action of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one inhibits the activity of COX-2 and LOX, leading to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one exhibits anti-inflammatory and anti-tumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield of synthesis, stability, and low toxicity. However, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has some limitations, including its limited solubility in water, which makes it difficult to administer in vivo, and its potential to form aggregates in solution, which may affect its activity.
Orientations Futures
There are several future directions for the study of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to investigate the structure-activity relationship of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one and its analogs to identify more potent and selective inhibitors of COX-2 and LOX. Another direction is to study the pharmacokinetics and pharmacodynamics of 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in vivo to determine its efficacy and safety as a potential therapeutic agent. Additionally, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can be used as a precursor to synthesize functional materials with potential applications in various fields, including catalysis and energy storage.
Conclusion
In conclusion, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has potential applications in various fields, including medicinal chemistry, biochemistry, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one and its analogs is needed to fully understand its potential as a therapeutic agent and functional material.
Méthodes De Synthèse
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 5-bromo-2-fluorobenzaldehyde and cyclohexyl isothiocyanate in the presence of a base, followed by the addition of 2-mercaptoacetic acid. The product is then purified using column chromatography to yield 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one in high yields.
Applications De Recherche Scientifique
5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. In biochemistry, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been used as a probe to study protein-ligand interactions. In material science, 5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been used as a precursor to synthesize functional materials.
Propriétés
IUPAC Name |
(5E)-5-[(5-bromo-2-fluorophenyl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNOS2/c17-11-6-7-13(18)10(8-11)9-14-15(20)19(16(21)22-14)12-4-2-1-3-5-12/h6-9,12H,1-5H2/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVSAYKWASUMHK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)F)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)F)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-bromo-2-fluorobenzylidene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{[1-(5-quinolinylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B4987155.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)
![2-methoxy-5-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4987178.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-phenylglycinamide](/img/structure/B4987192.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B4987208.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

![N,N-diethyl-2-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}ethanamine](/img/structure/B4987222.png)

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)